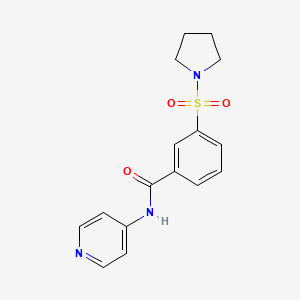

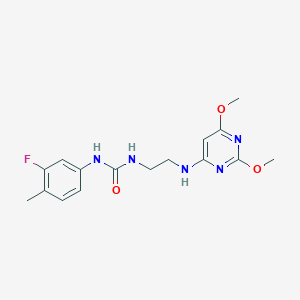

N-(3,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide" is a pyrazole carboxamide derivative, which is a class of compounds known for their potential biological activities, including fungicidal and nematocidal properties. These compounds are characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine. The specific structure of this compound suggests it may have interesting chemical and biological properties worth exploring.

Synthesis Analysis

The synthesis of pyrazole carboxamide derivatives typically involves the reaction of various starting materials such as ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate, as seen in the preparation of related compounds . The synthesis process may involve multiple steps, including cyclization, saponification, and condensation reactions, to introduce the desired functional groups and achieve the final structure . The synthesis of similar compounds has been reported to involve Gewald synthesis technique and Vilsmeier-Haack reaction .

Molecular Structure Analysis

The molecular structure of pyrazole carboxamide derivatives is often confirmed using techniques such as Fourier transform infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrography . Single crystal X-ray diffraction studies provide detailed information about the three-dimensional structure, including bond lengths, angles, and the conformation of the molecule . The presence of fluorine atoms and other substituents on the phenyl rings can influence the molecular geometry and electronic structure, which can be studied using computational methods such as density functional theory (DFT) .

Chemical Reactions Analysis

Pyrazole carboxamide derivatives can participate in various chemical reactions, including hydrogen bonding interactions, which are crucial for their biological activity. The carbonyl oxygen atom can form hydrogen bonds with amino acid residues in the active sites of enzymes, as observed in molecular docking studies . The reactivity of these compounds can also be influenced by the presence of electron-withdrawing or electron-donating groups, which affect the electron density distribution within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamide derivatives, such as thermal stability, solubility, and optical properties, are important for their practical applications. These compounds have been found to be thermally stable up to certain temperatures, and their solubility can be affected by the presence of different substituents . The non-linear optical properties of these compounds can be investigated to explore their potential in optical applications . The presence of fluorine atoms can significantly influence the physical and chemical properties due to their high electronegativity and ability to form strong hydrogen bonds .

Applications De Recherche Scientifique

Synthesis and Radiotracer Applications

One study showcases the synthesis of pyrazole carboxamide derivatives, highlighting their potential as radiotracers for studying CB1 cannabinoid receptors using positron emission tomography (PET). This application is crucial for neuroimaging and understanding receptor distribution and function in the brain (Katoch-Rouse & Horti, 2003).

Structural Analysis

Research on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides provides insights into the geometric parameters of similar compounds, emphasizing the significance of molecular structure in determining the properties and potential applications of these chemicals (Köysal et al., 2005).

Cytotoxic Activity

A study on the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases discusses the potential of these compounds in cancer research. The cytotoxicity against various human cancer cell lines indicates the therapeutic potential of pyrazole derivatives (Hassan et al., 2015).

Nematocidal and Fungicidal Applications

The synthesis and in vivo nematocidal evaluation of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives highlight their application in agriculture as potential nematocidal agents. This research suggests that these compounds could provide new solutions for controlling nematode pests (Zhao et al., 2017).

Herbicidal Activity

A study on the synthesis and herbicidal activity of 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives explores their effectiveness against various annual lowland weeds, offering insights into the development of new herbicides with favorable crop safety profiles (Ohno et al., 2004).

Fluorescent pH Sensor

Research into a heteroatom-containing luminogen demonstrates the utility of pyrazole derivatives as fluorescent pH sensors. The compound's ability to exhibit reversible switching between emission states in response to pH changes highlights its application in chemical sensing and imaging (Yang et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2/c1-2-26-16-10-24(13-6-3-11(19)4-7-13)23-17(16)18(25)22-12-5-8-14(20)15(21)9-12/h3-10H,2H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZLYSHVSUWYOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2530316.png)

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2530318.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2530321.png)

![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester](/img/structure/B2530330.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2530331.png)

![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2530332.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2530334.png)